molecular formula C8H8BrNO B2397460 Methyl 3-bromobenzene-1-carboximidate CAS No. 785719-23-5

Methyl 3-bromobenzene-1-carboximidate

Cat. No.: B2397460
CAS No.: 785719-23-5
M. Wt: 214.062
InChI Key: LRFHACQUFBUNBT-UHFFFAOYSA-N
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Description

Methyl 3-bromobenzene-1-carboximidate is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . It is a derivative of benzoic acid, where the carboxyl group is replaced by a carboximidate group, and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromobenzene-1-carboximidate can be synthesized through several methods. One common method involves the reaction of 3-bromobenzoyl chloride with methanol in the presence of a base such as pyridine . The reaction proceeds as follows:

3-bromobenzoyl chloride+methanolmethyl 3-bromobenzene-1-carboximidate+HCl\text{3-bromobenzoyl chloride} + \text{methanol} \rightarrow \text{this compound} + \text{HCl} 3-bromobenzoyl chloride+methanol→methyl 3-bromobenzene-1-carboximidate+HCl

The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromobenzene-1-carboximidate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidate group to other functional groups such as amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, sodium ethoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include carboxylic acids or other oxidized compounds.

    Reduction: Products include amines, alcohols, or other reduced compounds.

Scientific Research Applications

Methyl 3-bromobenzene-1-carboximidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromobenzene-1-carboximidate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The bromine atom and the carboximidate group play crucial roles in determining the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzene-1-carboximidate: Similar structure but with the bromine atom at the para position.

    Methyl 2-bromobenzene-1-carboximidate: Similar structure but with the bromine atom at the ortho position.

    Methyl 3-chlorobenzene-1-carboximidate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Methyl 3-bromobenzene-1-carboximidate is unique due to the specific positioning of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the carboximidate group also provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

methyl 3-bromobenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFHACQUFBUNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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